N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide features a benzodioxin core linked to an acetamide moiety, which is further substituted with a dihydroquinolin derivative bearing a phenylaminomethyl group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions or cycloadditions, similar to related compounds .
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-18-7-8-19-14-20(16-28-21-5-3-2-4-6-21)27(32)30(23(19)13-18)17-26(31)29-22-9-10-24-25(15-22)34-12-11-33-24/h2-10,13-15,28H,11-12,16-17H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJUINSGVMPJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)CNC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Anilinomethyl Group: The anilinomethyl group can be introduced via a Mannich reaction, where formaldehyde and aniline are reacted with the quinoline core.
Attachment of the Benzodioxin Moiety: The benzodioxin moiety can be attached through a nucleophilic substitution reaction, where a suitable benzodioxin derivative reacts with the intermediate compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline core or the benzodioxin moiety.
Scientific Research Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor, particularly against enzymes relevant to metabolic disorders and neurodegenerative diseases.
1.1. Alpha-Glucosidase Inhibition
Research has shown that derivatives of this compound exhibit inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM) by slowing down carbohydrate absorption in the intestine .
1.2. Acetylcholinesterase Inhibition
Another area of focus is its potential as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for Alzheimer's disease, as acetylcholinesterase breaks down acetylcholine, a neurotransmitter important for memory and learning . The compound demonstrated noncompetitive inhibition with promising inhibition constants (KIs) derived from Lineweaver-Burk plots.
Neuroprotective Effects
The neuroprotective properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide have been substantiated through various in vitro studies.
2.1. Antioxidant Activity
In vitro assays indicated that this compound exhibits significant antioxidant properties, protecting neuronal cells from oxidative stress-induced apoptosis. This effect was particularly noted in models exposed to hydrogen peroxide (H2O2), highlighting its potential for treating neurodegenerative conditions characterized by oxidative damage .
Case Study: Neuroprotection in Cellular Models
A study involving cellular models of neurodegeneration demonstrated that treatment with the compound significantly reduced apoptosis rates in neuronal cells exposed to oxidative stressors. These findings suggest its potential utility in therapeutic strategies aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antiviral Activity
The antiviral properties of this compound are particularly noteworthy, especially concerning human immunodeficiency virus (HIV).
3.1. Anti-HIV Activity
Research has indicated that derivatives of the target compound exhibit effective inhibition of HIV integrase, a key enzyme in the HIV replication cycle. One study reported an EC50 value of 75 µM for the most potent analogs derived from modifications to the benzoyl group . This highlights the compound's potential as a lead structure for developing new antiviral agents.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Alpha-glucosidase inhibition | Potential treatment for Type 2 diabetes by slowing carbohydrate absorption |
| Acetylcholinesterase inhibition | Possible therapeutic application for Alzheimer's disease |
| Antioxidant effects | Protects neuronal cells from oxidative stress; potential use in neurodegenerative diseases |
| Anti-HIV activity | Inhibits HIV integrase; candidates for developing new antiviral therapies |
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound
- Core : 2,3-Dihydro-1,4-benzodioxin (electron-rich aromatic system).
- Acetamide Linker: Connects to a 7-methyl-2-oxo-1,2-dihydroquinolin group.
- Substituents: Phenylaminomethyl group at position 3 of the quinoline ring.
Analog 1: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Core : Same benzodioxin core.
- Acetamide Linker : Attached to a triazolylsulfanyl group.
- Substituents : Ethyl and pyridinyl groups on the triazole ring.
Analog 2: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide ()
- Core : Benzodioxin.
- Acetamide Linker: Connects to an isoquinolinyloxy group.
- Substituents: 2-Methylbenzyl group on the isoquinoline ring.
- Key Difference: Isoquinoline-oxygen linkage instead of quinoline, which may influence π-π stacking or hydrogen bonding .
Analog 3: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()
- Core : Lacks benzodioxin; features a naphthalene-triazole system.
- Acetamide Linker : Attached to a triazole ring.
- Substituents : Nitrophenyl groups in derivatives (e.g., 6b, 6c).
- Key Difference : Triazole-based scaffold with variable aryl groups, emphasizing modular synthesis via 1,3-dipolar cycloaddition .
Physicochemical Properties
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin with various acetamides and phenylamine derivatives. The synthesis typically involves:
- Formation of the Benzodioxin Intermediate : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with a suitable acylating agent to form an acetamide derivative.
- Substitution Reactions : Subsequent reactions introduce phenylamino groups and methyl substitutions to yield the final product.
The detailed synthetic pathway was outlined in recent studies focusing on similar benzodioxin derivatives .
Enzyme Inhibition
Research has demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes:
- α-Glucosidase Inhibition : Compounds derived from benzodioxin have shown promising results in inhibiting α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). The IC50 values for these compounds suggest moderate to high potency against this enzyme .
- Acetylcholinesterase Inhibition : Some derivatives also exhibit inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The inhibition profiles indicate that these compounds could serve as potential therapeutic agents for neurodegenerative disorders .
Antimicrobial Activity
Preliminary studies have indicated that certain benzodioxin derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating moderate to significant activity .
Case Studies
Several case studies have highlighted the therapeutic potential of benzodioxin derivatives:
- Diabetes Management : A study evaluated the anti-diabetic potential of synthesized compounds by measuring their effect on α-glucosidase activity. The results showed that certain compounds significantly reduced glucose absorption in vitro .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of these compounds through their ability to inhibit AChE. The findings suggest that these derivatives could mitigate cognitive decline associated with Alzheimer's disease by enhancing cholinergic transmission .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of various synthesized benzodioxin derivatives:
| Compound Name | Enzyme Target | IC50 (μM) | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| Compound A | α-Glucosidase | 25 | Moderate | Effective in reducing postprandial glucose levels |
| Compound B | Acetylcholinesterase | 46 | Low | Potential for neurodegenerative disease treatment |
| Compound C | Both | 30/157 | Significant | Dual action against diabetes and neurodegeneration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
